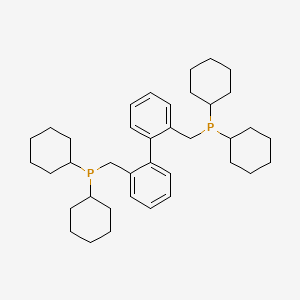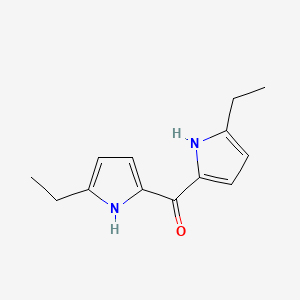
bis(5-ethyl-1H-pyrrol-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(5-ethyl-1H-pyrrol-2-yl)methanone: is an organic compound with the molecular formula C13H16N2O It is characterized by the presence of two pyrrole rings, each substituted with an ethyl group at the 5-position, connected through a methanone (carbonyl) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(5-ethyl-1H-pyrrol-2-yl)methanone typically involves the condensation of 5-ethyl-2-pyrrolecarboxaldehyde with a suitable methanone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the carbonyl linkage between the pyrrole rings.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions such as temperature, pressure, and catalyst concentration.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(5-ethyl-1H-pyrrol-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions (e.g., solvent, temperature).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole carboxylic acids, while reduction can produce pyrrole alcohols.
Applications De Recherche Scientifique
Bis(5-ethyl-1H-pyrrol-2-yl)methanone has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for targeting specific biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of bis(5-ethyl-1H-pyrrol-2-yl)methanone involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
- Bis(5-methyl-1H-pyrrol-2-yl)methanone
- Bis(5-phenyl-1H-pyrrol-2-yl)methanone
- Bis(5-chloro-1H-pyrrol-2-yl)methanone
Comparison: Bis(5-ethyl-1H-pyrrol-2-yl)methanone is unique due to the presence of ethyl groups at the 5-position of the pyrrole rings, which can influence its chemical reactivity and biological activity. Compared to its methyl, phenyl, or chloro analogs, the ethyl-substituted compound may exhibit different solubility, stability, and interaction with biological targets.
Propriétés
Formule moléculaire |
C13H16N2O |
|---|---|
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
bis(5-ethyl-1H-pyrrol-2-yl)methanone |
InChI |
InChI=1S/C13H16N2O/c1-3-9-5-7-11(14-9)13(16)12-8-6-10(4-2)15-12/h5-8,14-15H,3-4H2,1-2H3 |
Clé InChI |
XYUFLHHCNDUTRE-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(N1)C(=O)C2=CC=C(N2)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


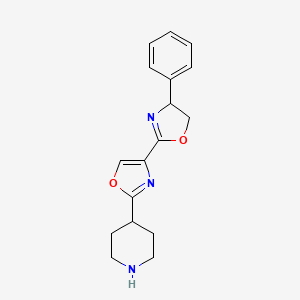
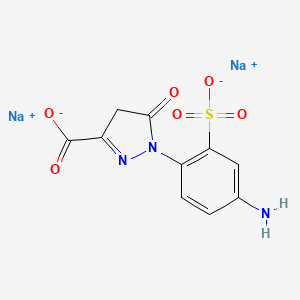
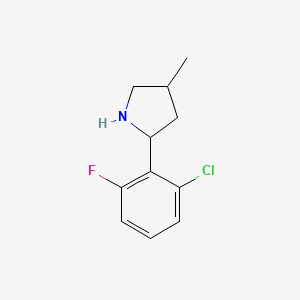
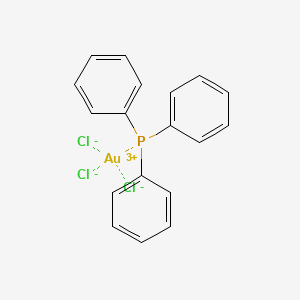
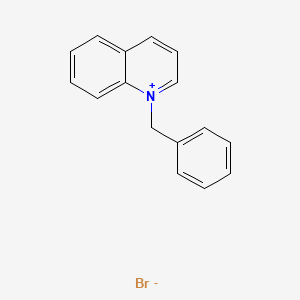
![5H-Oxazolo[3,2-A]pyridin-5-OL](/img/structure/B12890135.png)

![2-(Carboxy(hydroxy)methyl)-4-methoxybenzo[d]oxazole](/img/structure/B12890142.png)
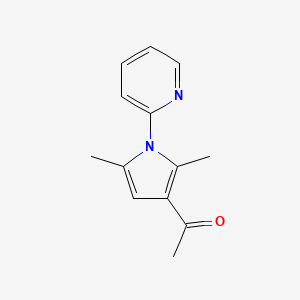
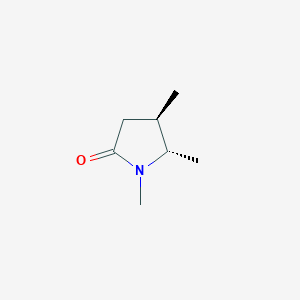
![5-(Butylamino)-2-phenyl-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B12890156.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide](/img/structure/B12890165.png)
![Benzaldehyde, 4-[2-[5-methyl-2-(2-thienyl)-4-oxazolyl]ethoxy]-](/img/structure/B12890173.png)
